(R)-1-((3aR,5R,6S,6aR)-6-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol
Description
This compound is a stereochemically complex, protected carbohydrate derivative featuring a tetrahydrofuro[2,3-d][1,3]dioxolane core, a tert-butyldiphenylsilyl (TBDPS) ether protecting group at the 6-position, and an ethane-1,2-diol moiety with (R)-configuration at the chiral center . Its molecular formula is C₂₈H₃₈O₆Si, and it is primarily utilized as an intermediate in organic synthesis, particularly for nucleoside analogs or glycosylation reactions. The TBDPS group provides steric bulk and stability under acidic conditions, making it advantageous in multi-step syntheses requiring orthogonal protection strategies .
Properties
Molecular Formula |
C25H34O6Si |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
(1R)-1-[(3aR,5R,6S,6aR)-6-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol |
InChI |
InChI=1S/C25H34O6Si/c1-24(2,3)32(17-12-8-6-9-13-17,18-14-10-7-11-15-18)31-21-20(19(27)16-26)28-23-22(21)29-25(4,5)30-23/h6-15,19-23,26-27H,16H2,1-5H3/t19-,20-,21+,22-,23-/m1/s1 |
InChI Key |
ZCDXDKZPZSMWNP-XNBWIAOKSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CO)O)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(CO)O)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C |
Origin of Product |
United States |
Biological Activity
(R)-1-((3aR,5R,6S,6aR)-6-((tert-butyldiphenylsilyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol is a complex organic compound with potential biological activities that warrant detailed exploration. This article summarizes its chemical properties, biological mechanisms, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₅H₃₀O₆Si
- Molecular Weight : 334.48 g/mol
- CAS Number : 85951-10-6
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₃₀O₆Si |
| Molecular Weight | 334.48 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Potential Mechanisms Include:
- Adenosine Receptor Modulation : Compounds structurally similar to this molecule have been shown to interact with adenosine receptors (ARs), particularly the A1 and A3 subtypes. These interactions can lead to various physiological effects such as anti-inflammatory responses and modulation of neurotransmitter release .
- Antioxidant Activity : Some derivatives exhibit significant antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to (R)-1-((3aR,5R,6S,6aR)-6-((tert-butyldiphenylsilyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol:
- Study on A1 Adenosine Receptor Agonists :
- Polyhydroxylated Cyclopentane β-Amino Acids :
- Antiviral Activity :
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous derivatives:
Key Findings from Comparative Analysis :
Protecting Group Impact :
- The TBDPS group in the target compound offers superior stability under acidic conditions compared to benzyloxy or dioxolane analogs, which are more prone to cleavage in acidic media .
- Methoxy and acetylated derivatives exhibit lower steric hindrance, enabling faster reaction kinetics in glycosylation or coupling reactions .
Stereochemical variations (e.g., 5S vs. 5R) significantly affect NMR chemical shifts, particularly in regions corresponding to substituent environments (e.g., δ 29–44 ppm in ¹H NMR) .
Synthetic Utility: The target compound’s TBDPS group allows for orthogonal deprotection with fluoride ions (e.g., TBAF), enabling sequential functionalization in multi-step syntheses . Benzyl- and chloro-benzyl-protected derivatives () are preferred for hydrogenolysis-sensitive intermediates .
Physicochemical Properties :
Q & A
Q. What are the recommended methods for confirming the stereochemistry and absolute configuration of this compound?
To confirm stereochemistry, X-ray crystallography is the gold standard. The compound’s crystal structure (space group P2₁, unit cell parameters a = 5.5794 Å, b = 15.6118 Å, c = 8.0653 Å, β = 98.913°, V = 694.04 ų) was resolved using a Nonius KappaCCD diffractometer with graphite-monochromated Cu-Kα radiation . For non-crystalline samples, coupling constants in ¹H-NMR (e.g., JH5-H6 ≈ 5–7 Hz) and NOESY correlations can validate the relative configuration. Compare optical rotation values with literature to confirm enantiopurity .
Q. How can synthetic routes for this compound be optimized to improve yield of the tert-butyldiphenylsilyl (TBDPS) protected intermediate?
Use kinetic vs. thermodynamic control during silylation:
- Kinetic conditions : Low temperature (−78°C), bulky base (e.g., LDA), and TBDPS-Cl in THF. Favors less sterically hindered hydroxyl groups.
- Thermodynamic conditions : Room temperature, DMAP catalysis, and excess TBDPS-Cl. Favors more stable intermediates. Monitor reaction progress via TLC (Rf ≈ 0.3–0.4 in hexane/EtOAc 7:3) and characterize intermediates by <sup>29</sup>Si-NMR (δ ≈ 18–20 ppm for TBDPS-O) .
Q. What analytical techniques are critical for purity assessment?
- HPLC : Use a chiral column (e.g., Chiralpak IA) with hexane/isopropanol (95:5) to confirm enantiomeric excess (>99%).
- LC-MS : Monitor for deprotection byproducts (e.g., m/z [M−TBDPS+H]<sup>+</sup> = 245.1).
- Elemental analysis : Match calculated vs. observed C, H, O percentages (e.g., C: 52.3%, H: 6.45%, O: 32.7%) .
Advanced Research Questions
Q. How can contradictory crystallographic data from similar derivatives be resolved?
If unit cell parameters (e.g., β angle discrepancies >1°) or space group assignments conflict:
- Re-refine raw diffraction data using programs like SHELXL or Olex2 .
- Validate Flack parameter (x ≈ 0.00 ± 0.05) to confirm absolute configuration .
- Cross-reference with DFT-optimized molecular geometries (B3LYP/6-31G*) to identify lattice packing effects .
Q. What strategies mitigate stereochemical scrambling during glycosylation reactions involving this compound?
- Preactivation protocol : Use Ph2SO/Tf2O to generate a stabilized triflate intermediate, minimizing oxocarbenium ion formation.
- Additive screening : Include DTBMP (2,6-di-tert-butyl-4-methylpyridine) to sequester protons and suppress acid-catalyzed racemization.
- Low-temperature NMR : Monitor anomeric proton (δ ≈ 5.5–6.5 ppm) in real-time to detect β→α isomerization .
Q. How can computational modeling predict regioselectivity in downstream derivatizations?
- DFT calculations : Calculate Fukui indices (nucleophilic/electrophilic) at each hydroxyl group. Higher indices correlate with reactivity.
- MD simulations : Simulate solvent accessibility (e.g., in DCM vs. DMF) to predict steric effects. Example: The C6-OH (protected by TBDPS) shows lower reactivity (Fukui f<sup>−</sup> = 0.12) compared to C1-OH (f<sup>−</sup> = 0.35) .
Methodological Recommendations
- For synthetic challenges, integrate in situ IR spectroscopy to track silylation progress (disappearance of −OH stretch at 3400 cm⁻¹) .
- Address data contradictions by applying Bayesian statistics to crystallographic R-factors and electron density maps .
- Use COMSOL Multiphysics to simulate reaction kinetics in flow reactors for scale-up studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
